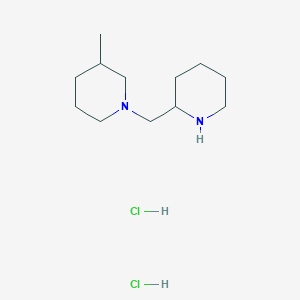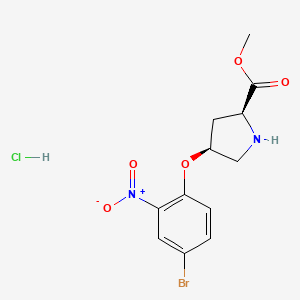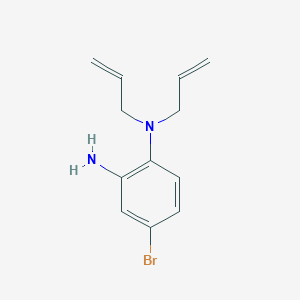
3-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride
Overview
Description
3-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C12H24N2.2ClH. It has a molecular weight of 269.26 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 3-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride, involves various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H24N2.2ClH/c1-11-3-2-8-14(9-11)10-12-4-6-13-7-5-12;;/h11-13H,2-10H2,1H3;2*1H. The InChI key is LQXPKHFNSMHISM-UHFFFAOYSA-N .Chemical Reactions Analysis
Piperidine derivatives are involved in a wide range of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride include a molecular weight of 269.26 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Piperidine Alkaloids in Medicinal Research
Piperidine alkaloids, a group to which 3-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride is related, are known for their wide range of biological activities and therapeutic potential. For example, piperidine alkaloids derived from plants like Pinus species have been explored for their medicinal importance, showing promise in drug research due to their diverse therapeutic applications (Singh et al., 2021). The structural flexibility of the piperidine nucleus allows for the development of new pharmacophores with high therapeutic efficacy, making these compounds valuable in drug discovery and development processes.
Piperidine Derivatives in Drug Discovery
Piperidine derivatives play a significant role in the development of new drugs due to their pharmacophoric properties. They are key components in several antipsychotic agents, demonstrating the importance of arylalkyl substituents in enhancing the potency and selectivity of binding affinity at specific receptors (Sikazwe et al., 2009). This highlights the potential of piperidine derivatives, including 3-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride, in contributing to the development of new therapeutic agents targeting various biological receptors.
Spiropiperidines in Medicinal Chemistry
The synthesis and exploration of spiropiperidines, which are structurally related to piperidine derivatives, have gained attention in drug discovery due to their three-dimensional chemical space exploration (Griggs et al., 2018). The methodologies used for constructing spiropiperidines could offer insights into novel synthetic approaches that might be applicable to 3-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride, potentially expanding its range of applications in medicinal chemistry.
Safety and Hazards
properties
IUPAC Name |
3-methyl-1-(piperidin-2-ylmethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-11-5-4-8-14(9-11)10-12-6-2-3-7-13-12;;/h11-13H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWXEYXMUVJNKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424708.png)




![Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424718.png)
![Methyl (2S,4S)-4-[2-bromo-4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424719.png)






